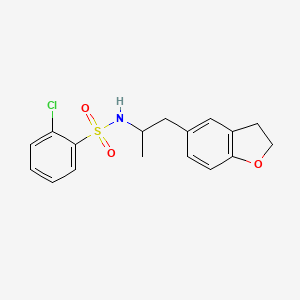

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Description

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonamide core linked to a 2,3-dihydrobenzofuran-substituted propan-2-yl group. The compound’s structure combines a sulfonamide moiety, known for its bioactivity in agrochemicals and pharmaceuticals, with a dihydrobenzofuran ring system, which is associated with metabolic stability and receptor binding in medicinal chemistry .

Properties

IUPAC Name |

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-12(10-13-6-7-16-14(11-13)8-9-22-16)19-23(20,21)17-5-3-2-4-15(17)18/h2-7,11-12,19H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGPWXKZRFFPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogens can lead to the formation of halogenated derivatives, while reactions with nitro compounds can produce nitro-substituted products .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

There is growing evidence suggesting that this compound may possess anticancer activity. Compounds derived from benzofuran moieties have been reported to exhibit antiproliferative effects against several cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell survival and proliferation.

Case Study: Anticancer Activity

A comparative study on similar benzofuran derivatives demonstrated varying levels of cytotoxicity against breast and colon cancer cell lines. The derivatives showed IC50 values ranging from 9.45 µM to 16.2 µM, indicating their potential as therapeutic agents in cancer treatment.

Material Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research has explored its incorporation into polymer matrices to improve mechanical strength and thermal stability .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functionalized materials that exhibit specific properties beneficial for applications in electronics and photonics. Its ability to undergo various chemical reactions makes it suitable for creating complex molecular architectures .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting key enzymes and proteins involved in cell growth and proliferation . For example, they can inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes and ultimately results in cell death.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Observations

Dihydrobenzofuran Derivatives: The target compound and 5-/6-MAPDB share the dihydrobenzofuran ring but differ in functionalization.

Sulfonamide-Based Agrochemicals: Chlorsulfuron and the target compound both possess a 2-chlorobenzenesulfonamide core. However, chlorsulfuron incorporates a triazine-aminocarbonyl group, which is critical for its herbicidal activity as an acetolactate synthase (ALS) inhibitor. The absence of this group in the target suggests divergent mechanisms or applications .

Chlorinated Acetamides :

- Propachlor, a chloroacetamide herbicide, highlights the role of the chloro-substituent in agrochemical activity. Unlike the target compound, propachlor lacks aromatic heterocycles, relying instead on alkyl-phenyl interactions for soil residual activity .

Implications of Structural Differences

- Selectivity : The sulfonamide group’s electronegativity and hydrogen-bonding capacity could enhance target binding compared to the amine groups in 5-/6-MAPDB, which are more likely to interact with neurotransmitter receptors (e.g., serotonin or dopamine transporters) .

Methodological Considerations

Structural analyses of such compounds often employ crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and phasing .

Biological Activity

2-Chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClN₁O₂S

- Molecular Weight : 360.85 g/mol

Benzofuran derivatives, including this compound, are known to interact with various biological targets, potentially affecting multiple biochemical pathways. The specific mechanisms may involve:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in neurotransmitter metabolism and inflammatory pathways.

- Receptor Modulation : They may act on various receptors, influencing signal transduction processes that regulate cellular functions.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : In vitro assays have shown that related compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli |

Anticancer Properties

Benzofuran derivatives have been studied for their anticancer potential:

- Mechanistic Insights : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Study | Result | Cell Line |

|---|---|---|

| Investigation on benzofuran derivatives | Induced apoptosis | HeLa cells |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects:

- GABAergic Modulation : Similar compounds have been shown to influence GABA receptor activity, which could provide therapeutic benefits in neurological disorders such as epilepsy.

Case Studies and Research Findings

- Antimicrobial Study : A comparative study on several benzofuran derivatives demonstrated that those with electron-withdrawing groups (like chlorine) exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity.

- In Vivo Studies : Animal models treated with benzofuran derivatives showed reduced tumor growth rates compared to controls, indicating potential for further development as anticancer agents.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for related compounds, with good oral bioavailability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide, and how can intermediates be optimized for yield?

- Methodology : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with an amine-containing dihydrobenzofuran moiety. For example, sulfonamide bond formation can be achieved via nucleophilic substitution under anhydrous conditions using bases like NaH in THF (as seen in similar syntheses) . Optimization may include varying solvents (e.g., DCM vs. THF), reaction temperatures, and catalysts. Intermediate purity should be monitored via HPLC or TLC .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogous sulfonamides . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- FT-IR : To confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

Q. What are the primary biological targets or applications suggested by its structural analogs?

- Methodology : Structural analogs like chlorsulfuron (a sulfonylurea herbicide) inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . Target prediction for this compound could involve:

- Molecular Docking : Computational modeling against ALS (PDB: 1N0H) to assess binding affinity.

- In Vitro Enzyme Assays : Measuring ALS inhibition kinetics using spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s herbicidal efficacy across different plant species?

- Methodology : Contradictions may arise from species-specific ALS mutations or metabolic detoxification pathways. Strategies include:

- Gene Sequencing : Identify ALS mutations in resistant plant biotypes (e.g., Kochia scoparia) .

- Metabolite Profiling : Use LC-MS/MS to detect detoxification products (e.g., hydroxylated or glycosylated derivatives) .

- Dose-Response Studies : Compare ED values across species under controlled environmental conditions .

Q. What experimental approaches are recommended to study the environmental persistence and metabolic fate of this compound?

- Methodology :

- Soil/Water Half-Life Studies : Use C-labeled compound to track degradation via radiometric assays under aerobic/anaerobic conditions .

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) and NMR to characterize transformation products (e.g., demethylation or ring cleavage) .

- Mobility Assessment : Column leaching experiments to evaluate groundwater contamination potential .

Q. How can computational tools predict off-target effects or toxicity in non-target organisms?

- Methodology :

- QSAR Modeling : Use platforms like OECD Toolbox to predict ecotoxicity endpoints (e.g., LC for aquatic species) .

- Proteome Mining : Compare structural similarity to known mammalian enzyme inhibitors (e.g., carbonic anhydrase) using databases like ChEMBL .

- In Silico Mutagenesis : Simulate ALS mutations to predict resistance evolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.